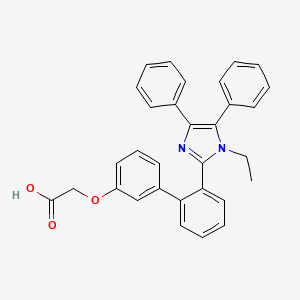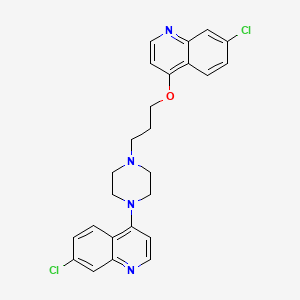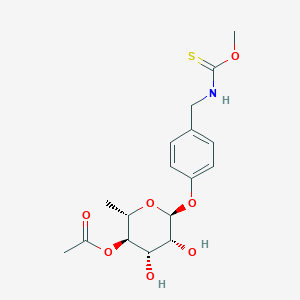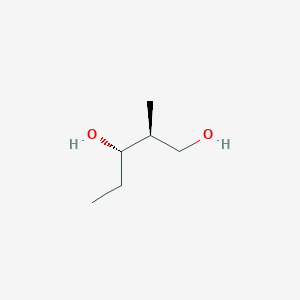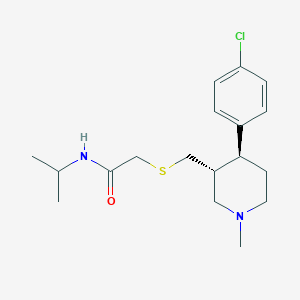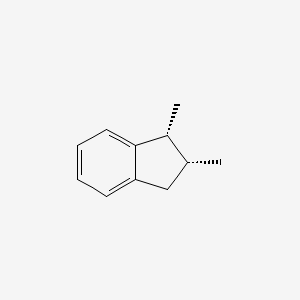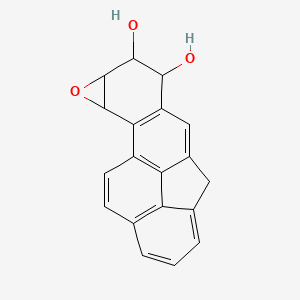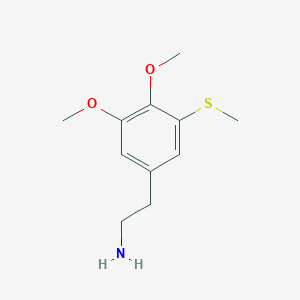
Tetraacetyl-thymol-beta-D-glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraacetyl-thymol-beta-D-glucoside is a synthetic derivative of thymol, a natural monoterpenoid phenol derived primarily from thyme (Thymus vulgaris) and other plants in the Lamiaceae family. This compound is known for its enhanced hydrophilic properties compared to thymol, making it more suitable for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetraacetyl-thymol-beta-D-glucoside typically involves the acetylation of thymol-beta-D-glucoside. The process begins with the peracetylation of glucose using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. This results in the formation of 2,3,4,6-tetraacetyl-alpha-D-glucopyranosyl bromide, which is then reacted with thymol to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of acetic anhydride and acetic acid as solvents and acetylating agents is common due to their efficiency and reusability .
化学反应分析
Types of Reactions
Tetraacetyl-thymol-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its original thymol-beta-D-glucoside form.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thymol-beta-D-glucoside.
Substitution: Various substituted glucosides depending on the nucleophile used.
科学研究应用
Tetraacetyl-thymol-beta-D-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other glucosides and derivatives.
Biology: Studied for its potential prebiotic effects and ability to modulate gut microbiota.
Medicine: Investigated for its anticancer properties, particularly in colorectal cancer cells.
Industry: Utilized in the formulation of antimicrobial agents and preservatives.
作用机制
The mechanism of action of tetraacetyl-thymol-beta-D-glucoside involves its hydrolysis by microbial beta-glycosidase in the gut, releasing thymol. Thymol then exerts its effects by modulating various signaling pathways, including the phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK) pathways . These pathways are involved in processes such as apoptosis, cell cycle arrest, and inhibition of metastasis.
相似化合物的比较
Similar Compounds
Thymol-beta-D-glucoside: The non-acetylated form of tetraacetyl-thymol-beta-D-glucoside.
Acetic acid thymol ester: Another thymol derivative with enhanced hydrophilic properties.
Carvacrol: A monoterpenoid phenol similar to thymol, known for its antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its enhanced hydrophilic properties, making it more suitable for applications where increased solubility is required. Its ability to be hydrolyzed by microbial enzymes in the gut also makes it a promising candidate for targeted delivery of thymol in the lower gastrointestinal tract .
属性
分子式 |
C24H32O10 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(5-methyl-2-propan-2-ylphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H32O10/c1-12(2)18-9-8-13(3)10-19(18)33-24-23(32-17(7)28)22(31-16(6)27)21(30-15(5)26)20(34-24)11-29-14(4)25/h8-10,12,20-24H,11H2,1-7H3/t20-,21-,22+,23-,24-/m1/s1 |
InChI 键 |
ZFXQDMCMNZYJHB-GNADVCDUSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


